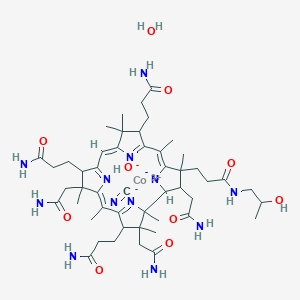![molecular formula C13H10BrCl B083590 1-Bromo-4-[chloro(phenyl)methyl]benzene CAS No. 13391-38-3](/img/structure/B83590.png)
1-Bromo-4-[chloro(phenyl)methyl]benzene
Übersicht
Beschreibung
1-Bromo-4-[chloro(phenyl)methyl]benzene is a chemical compound that belongs to the family of organic compounds known as benzyl chlorides. It is a colorless liquid that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[chloro(phenyl)methyl]benzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form new chemical bonds. It is also believed to undergo substitution reactions with other halogens such as iodine and fluorine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-4-[chloro(phenyl)methyl]benzene. However, it is known to be toxic and can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and caution should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Bromo-4-[chloro(phenyl)methyl]benzene in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of other organic compounds. However, its toxicity and potential health hazards make it challenging to handle, and appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Bromo-4-[chloro(phenyl)methyl]benzene. One area of research could focus on developing safer and more efficient synthesis methods for this compound. Another area of research could explore the potential use of this compound in the synthesis of new drugs and materials. Additionally, further studies could investigate the mechanism of action and biochemical and physiological effects of this compound to better understand its potential applications.
Synthesemethoden
The synthesis of 1-Bromo-4-[chloro(phenyl)methyl]benzene involves the reaction of 4-[chloro(phenyl)methyl]benzene with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The yield of the product is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[chloro(phenyl)methyl]benzene has various scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of other organic compounds. It is also used in medicinal chemistry as a precursor for the synthesis of various drugs. Additionally, it is used in materials science as a starting material for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
1-bromo-4-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMHRYCAVGPGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304451 | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[chloro(phenyl)methyl]benzene | |
CAS RN |
13391-38-3 | |
| Record name | NSC165821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















